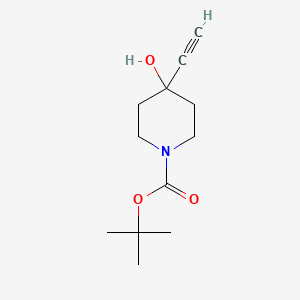

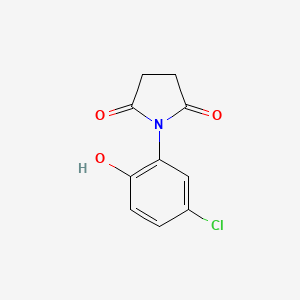

![molecular formula C26H23N3O B2671046 N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide CAS No. 2034479-36-0](/img/structure/B2671046.png)

N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of heterocyclic compound . Bipyridines are known to be used as coformers and ligands in coordination chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridine compounds can be synthesized using various methods. For example, the Ullmann reaction has been used for the preparation of 2,2’-bipyridine .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bipyridine and diphenylpropanamide moieties. Bipyridines have been subjected to solid form screening and crystal structure prediction .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Bipyridines can undergo a variety of reactions, including monoalkylation with alkyl radicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bipyridines have unique properties, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

Anticancer Applications

Molecular and Cellular Characterization of Ruthenium(II) Complexes :Research has demonstrated the synthesis and characterization of novel Ruthenium(II) complexes, such as Ru(bipy)(2)(Cpp-NH-Hex-COOH) and Ru(dppz)(2)(CppH), showing potential anticancer activity. One of these complexes exhibited comparable IC(50) values to cisplatin on several cancer cell lines and better activity on one cisplatin-resistant cell line than cisplatin itself. This study indicates that these complexes, through specific targeting of mitochondria and induction of apoptosis without generating reactive oxygen species, represent promising candidates for anticancer drug development (Pierroz et al., 2012).

Photodynamic Therapy

Synthesis, Characterization, and Biological Evaluation of Ru(II) Polypyridyl Photosensitizers :Two Ru(II) polypyridyl complexes have been investigated as photosensitizers for photodynamic therapy (PDT), showcasing considerable phototoxicity against human cancer cell lines and significant antimicrobial photodynamic therapy (aPDT) activity. These findings suggest the potential of Ru(II) polypyridyl complexes as promising theranostic agents for cancer treatment and microbial infections (Frei et al., 2014).

Light-Emitting Devices

Operational Stability of Electrophosphorescent Devices :The study explored the operational stability of low-voltage electrophosphorescent devices incorporating fac-tris(2-phenylpyridine) iridium as the emissive dopant. This research highlights the importance of ligand design and device architecture in achieving high performance and operational stability in organic light-emitting devices, which are crucial for commercial applications (D’Andrade et al., 2003).

Molecular Interactions and Synthesis

Water-Mediated Synthesis of Complex Bipyridine Derivatives :A study focused on the synthesis of bipyridine derivatives through a three-component reaction, highlighting their potential in the development of non-linear optical (NLO) materials and molecular docking studies. This research underscores the versatility of bipyridine derivatives in various scientific applications, including materials science and drug discovery (Jayarajan et al., 2019).

properties

IUPAC Name |

3,3-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c30-26(16-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-18-20-13-14-25(28-17-20)23-12-7-15-27-19-23/h1-15,17,19,24H,16,18H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINPKHYNXFSATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

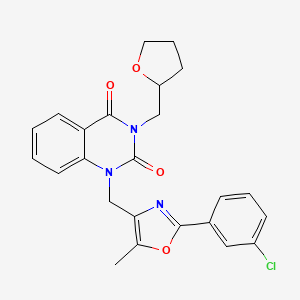

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

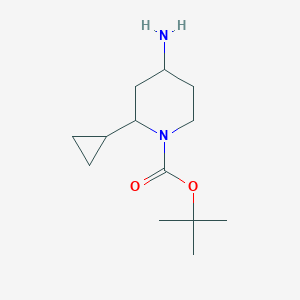

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

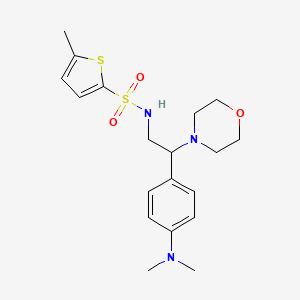

![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)

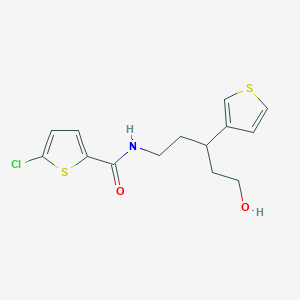

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/no-structure.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)